what is the chemical structure of 2-bromo-6-nitro-1H-indole
what is the chemical structure of 2-bromo-6-nitro-1H-indole
The Chemical Architecture and Synthetic Utility of 2-Bromo-6-nitro-1H-indole: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist overseeing complex synthetic campaigns, I frequently encounter the challenge of functionalizing electron-rich heterocycles without inducing oxidative degradation. 2-Bromo-6-nitro-1H-indole emerges as a highly privileged, bifunctional building block that elegantly solves this problem[1]. By strategically positioning an electron-withdrawing nitro group at the C6 position and a reactive halogen at the C2 position, this scaffold offers orthogonal reactivity. It serves as a critical intermediate in the synthesis of complex indole alkaloids, agrochemical root-growth promoters, and advanced pharmaceutical pharmacophores[2].
This whitepaper dissects the physicochemical properties, mechanistic advantages, and field-proven experimental protocols associated with 2-bromo-6-nitro-1H-indole, providing researchers with a self-validating framework for its utilization.
Structural and Physicochemical Profiling
Understanding the quantitative parameters of 2-bromo-6-nitro-1H-indole is the first step in predicting its behavior in multi-step synthesis. Below is a consolidated table of its core chemical properties[3].
| Property | Value |
| Chemical Name | 2-Bromo-6-nitro-1H-indole |
| CAS Number | 1506559-87-0 |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| Canonical SMILES | [O-]c1ccc2c(c1)[nH]c(c2)Br |
| Physical State | Solid (typically pale yellow to brown powder) |
Mechanistic Insights: The 2-Bromo-6-Nitro Scaffold
Unsubstituted 2-haloindoles are notoriously unstable; the electron-rich nature of the pyrrole ring makes them highly susceptible to spontaneous oxidation and polymerization. However, the introduction of a nitro group at the C6 position fundamentally alters the electronic landscape of the molecule.
The C6-nitro group exerts a strong electron-withdrawing effect (both inductive and resonance-driven), which pulls electron density away from the indole core. This electronic depletion significantly stabilizes the C2-bromide, allowing the compound to be isolated, stored, and subjected to elevated temperatures without rapid degradation. Furthermore, this specific substitution pattern leaves the C2 position primed for oxidative addition by low-valent transition metals (e.g., Pd(0)), while the C6-nitro group remains a latent handle for downstream reduction to an amine.
Synthetic Methodologies: Accessing the Scaffold
Direct bromination of indoles typically occurs at the highly nucleophilic C3 position. To force regioselective halogenation at the C2 position, specialized indirect methods are required. A highly reliable, field-proven methodology involves the deoxygenative halogenation of 1-hydroxyindole precursors using phosphorus oxybromide ( POBr3 )[2].
Protocol 1: Synthesis via Deoxygenative Bromination
Causality: POBr3 acts as both the activating agent for the N-hydroxy group and the nucleophilic bromide source. The reaction proceeds via a Vilsmeier-type intermediate, ensuring the strict regioselective delivery of the bromide to the C2 position, bypassing the typically favored C3 position.
Step-by-Step Methodology:
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Preparation: Dissolve 1-hydroxy-6-nitroindole (1.0 equiv) in anhydrous dichloromethane ( CH2Cl2 ) under a strict argon atmosphere. Causality: Argon prevents the premature oxidation of the starting material.
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Activation: Cool the reaction vessel to 0 °C using an ice bath. Add POBr3 (1.5 equiv) dropwise over 15 minutes.
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Self-Validation Check: The solution will transition from a clear pale yellow to a deep orange/red, visually confirming the formation of the active electrophilic complex.
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Reaction: Remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 4–6 hours.
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Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (3:1) solvent system. The reaction is deemed complete when the polar starting material spot ( Rf≈0.2 ) is entirely consumed and replaced by a distinct, less polar product spot ( Rf≈0.6 ).
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Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous NaHCO3 until CO₂ evolution ceases. Causality: This neutralizes excess POBr3 and prevents acidic degradation of the product.
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Isolation: Extract the aqueous layer with EtOAc ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield pure 2-bromo-6-nitro-1H-indole.
Downstream Functionalization: The Cross-Coupling Hub
The true value of 2-bromo-6-nitro-1H-indole lies in its utility as a cross-coupling hub. The C2-bromide is an excellent electrophile for Suzuki-Miyaura and Sonogashira couplings, enabling the rapid construction of complex polycyclic frameworks[4].
Protocol 2: Regioselective C2 Suzuki-Miyaura Coupling
Causality: Palladium(0) undergoes facile oxidative addition into the activated C2–Br bond. The C6-nitro group is highly tolerant of the mildly basic, aqueous conditions required for transmetalation, remaining completely intact throughout the catalytic cycle.
Step-by-Step Methodology:
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Reagent Assembly: In an oven-dried Schlenk flask, combine 2-bromo-6-nitro-1H-indole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
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Solvent Addition: Add a solvent mixture of 1,4-Dioxane/ H2O (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base, forming the reactive boronate complex necessary for the transmetalation step.
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Degassing & Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv). Seal the flask and purge with argon for 15 minutes (freeze-pump-thaw method preferred).
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Self-Validation Check: Complete degassing is critical. If oxygen is present, the Pd(0) catalyst will rapidly oxidize to inactive Pd(II), evidenced by the reaction mixture prematurely turning black (Pd black precipitation). A successful initiation will maintain a clear yellow/amber hue.
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Heating: Heat the mixture to 80 °C for 12 hours.
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Self-Validation Check: Monitor by LC-MS. The reaction is complete when the m/z 241 [M+H]+ peak of the starting material disappears, replaced by the mass of the coupled product.
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Purification: Cool to room temperature, dilute with water, extract with EtOAc, and purify via column chromatography.
Biological & Agrochemical Applications
The 2-bromo-6-nitro-1H-indole scaffold is not merely a theoretical curiosity; it has tangible, high-impact applications:
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Agrochemicals (SOMRE Compounds): Derivatives of 2-bromoindoles (specifically 2-bromoindole-3-carbaldehydes) have been identified as "SOMRE" compounds—potent promoters of plant root growth. These molecules are actively utilized in ecological restoration efforts, such as combating desertification in the Gobi Desert by drastically improving the root elongation of native flora[2].
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Pharmaceuticals: The scaffold is a direct precursor in the synthesis of β
- and γ -carbolines. By coupling terminal acetylenes at the C2 position followed by cyclization, researchers can rapidly access these carboline alkaloids, which are highly sought after for their neuropharmacological and anti-tumor properties[4].
Data Visualization
Logical Pathways of Functionalization
Caption: Logical flow of synthesis and downstream functionalization of 2-bromo-6-nitro-1H-indole.
Experimental Workflow for C2 Cross-Coupling
Caption: Step-by-step experimental workflow for the C2 Suzuki-Miyaura cross-coupling.
References
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Appchem. "2-bromo-6-nitro-1H-indole | 1506559-87-0 | C8H5BrN2O2". Appchemical. 3
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Benchchem. "2-Bromo-6-nitro-1H-indole||Supplier". Benchchem. 1
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Somei, M. et al. "Creation of New Promoters for Plant's Root Growth: Its Application for the Syntheses of Vulcanine and Borreline". Heterocycles. 2
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Larock, R. C. et al. "Synthesis of beta- and gamma-carbolines by the palladium/copper-catalyzed coupling and cyclization of terminal acetylenes". Journal of Organic Chemistry. 4
Sources
- 1. 2-Bromo-6-nitro-1H-indole||Supplier [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. appchemical.com [appchemical.com]
- 4. Synthesis of beta- and gamma-carbolines by the palladium/copper-catalyzed coupling and cyclization of terminal acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
